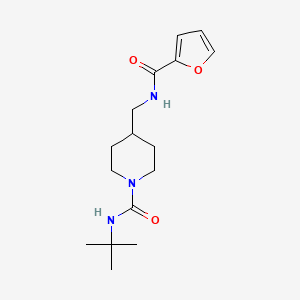
N-(tert-butyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(tert-butyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H25N3O3 and its molecular weight is 307.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(tert-butyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound features a piperidine ring substituted with a tert-butyl group and a furan-2-carboxamide moiety. Its structure can be represented as follows:
Table 1: Structural Features
| Feature | Description |
|---|---|
| Chemical Formula | C15H20N2O3 |
| Molecular Weight | 280.34 g/mol |
| Functional Groups | Piperidine, Carboxamide, Furan |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the piperidine ring have shown activity against various bacterial strains.
Table 2: Antimicrobial Efficacy
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| N-(tert-butyl)-4-piperidinyl | 4 | Staphylococcus aureus |
| N-(tert-butyl)-4-piperidinyl | 8 | Escherichia coli |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Compounds similar to this compound have been shown to interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls.
Case Study 1: Antitubercular Activity
A study evaluated the antitubercular activity of several piperidine derivatives, including this compound. The minimum inhibitory concentrations (MICs) were determined against Mycobacterium tuberculosis strains.
Results
The results indicated that the compound exhibited promising antitubercular activity with an MIC value comparable to standard treatments.
Table 3: Antitubercular Activity Results
| Compound | MIC (µg/mL) | Strain |
|---|---|---|
| This compound | 4 | H37Rv |
| Isoniazid (Control) | 0.125 | H37Rv |
Cytotoxicity Studies
Cytotoxicity assays conducted on non-cancerous cell lines indicated that the compound has a favorable selectivity index, suggesting low toxicity at therapeutic concentrations.
Table 4: Cytotoxicity Data
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| This compound | >50 | HaCaT (Human Keratinocytes) |
| Control (Doxorubicin) | 0.5 | HaCaT |
Properties
IUPAC Name |
N-tert-butyl-4-[(furan-2-carbonylamino)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-16(2,3)18-15(21)19-8-6-12(7-9-19)11-17-14(20)13-5-4-10-22-13/h4-5,10,12H,6-9,11H2,1-3H3,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISFORVBPKPVJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














